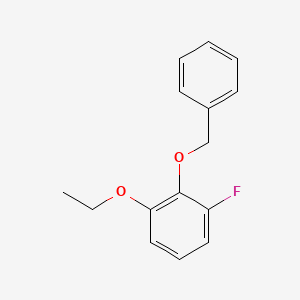
4-Bromo-1-(difluoromethyl)-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(difluoromethyl)-2-ethoxybenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(difluoromethyl)-2-ethoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-(difluoromethyl)-2-ethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(difluoromethyl)-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-1-(difluoromethyl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-ethoxybenzene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The ethoxy group can also contribute to the compound’s solubility and overall chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-Bromo-4-(difluoromethyl)-2-fluorobenzene: Another similar compound with a different substitution pattern.
Uniqueness
4-Bromo-1-(difluoromethyl)-2-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical properties and reactivity compared to other similar compounds. The combination of bromine, difluoromethyl, and ethoxy groups provides a distinct set of chemical characteristics that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
4-bromo-1-(difluoromethyl)-2-ethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,9H,2H2,1H3 |
Clé InChI |
BEXUVIJVPBKGSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



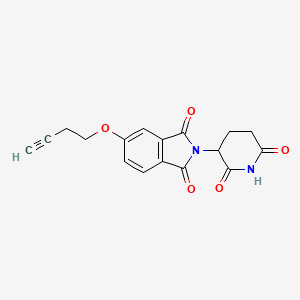
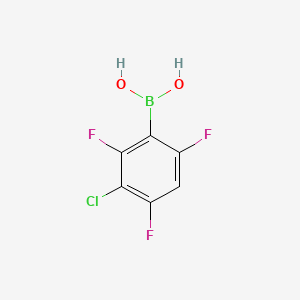
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
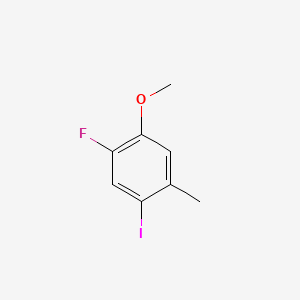

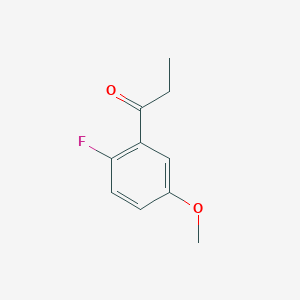
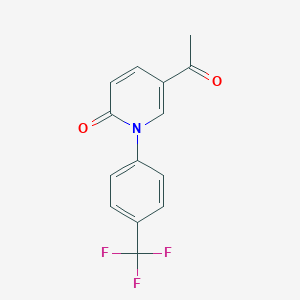

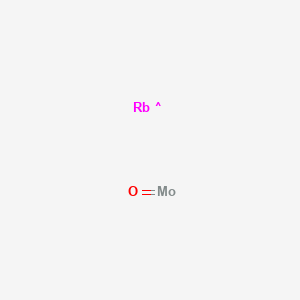

![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)

